methyl 1H-benzo[d]imidazole-4-carboxylate
Overview
Description
Methyl 1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the CAS Number: 37619-25-3 and a molecular weight of 176.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a carboxylate group. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring . The linear formula of this compound is C9H8N2O2 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a boiling point of 416.2°C at 760 mmHg . It is highly soluble in water and other polar solvents .Scientific Research Applications
Crystal Structure Analysis and Derivative Synthesis
One study reports on the crystal and molecular structures of a derivative of methyl 1H-benzo[d]imidazole-4-carboxylate, obtained as a side product during the synthesis of an antitubercular agent. This highlights its importance in the structural analysis and development of potential therapeutic agents (Richter et al., 2023).
Catalysis and Green Chemistry
A catalytic application involved the synthesis of medicinally important compounds using di-n-butyl ammonium chlorosulfonate ionic liquids under solvent-free conditions and ultrasound irradiation. This method emphasizes the compound's role in facilitating efficient, green chemical reactions (Reddy et al., 2016).
Novel Synthesis Approaches
Research also covers a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach for synthesizing functionalized benzimidazoimidazoles, showcasing innovative synthetic methodologies leveraging the compound (Veltri et al., 2018).
Corrosion Inhibition
Another study assessed the use of benzimidazole derivatives for corrosion inhibition in mild steel, indicating the compound's utility in materials science and engineering applications (Ammal et al., 2018).
Development of Bioactive Molecules
Efforts in bioactive molecule development include the design and synthesis of bis-benzimidazole compounds with potential anticancer activity, underlining the compound's relevance in medicinal chemistry research (Rashid, 2020).
Antimicrobial Agent Synthesis
The synthesis of novel hybrid molecules incorporating benzimidazole for antimicrobial applications reflects the compound's importance in addressing microbial resistance and developing new therapeutic agents (Shruthi et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents .
Properties
IUPAC Name |
methyl 1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-7-8(6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYAXZLWVFGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566262 | |
Record name | Methyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37619-25-3 | |
Record name | Methyl 1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37619-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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